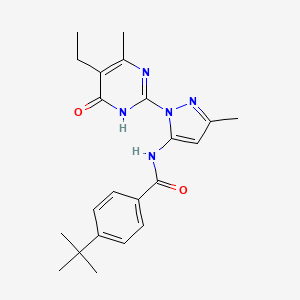

4-(tert-butyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butyl-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-7-17-14(3)23-21(25-20(17)29)27-18(12-13(2)26-27)24-19(28)15-8-10-16(11-9-15)22(4,5)6/h8-12H,7H2,1-6H3,(H,24,28)(H,23,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPZAIUSJOFTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(tert-butyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a member of a class of molecules known for their diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.43 g/mol. The structure features a tert-butyl group, a pyrazole moiety, and a dihydropyrimidine ring, which are critical for its biological activity.

-

Adenosine Receptor Modulation :

The compound has been studied for its interaction with adenosine receptors. Research indicates that derivatives of dihydropyrimidinones can act as antagonists at the A2B adenosine receptor, which is implicated in various physiological processes including inflammation and cancer cell proliferation . -

Antioxidant Activity :

The presence of the dihydropyrimidine structure contributes to antioxidant properties, potentially reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals . -

Antimicrobial Properties :

Some derivatives of similar structures have shown significant antibacterial and antifungal activities. The compound's ability to inhibit microbial growth suggests potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds in vitro. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings highlight its potential use in developing new antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing dihydropyrimidine structures exhibit significant antimicrobial properties. In particular, derivatives of 3,4-dihydropyrimidinones have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications in the substituents on the pyrimidine ring can enhance antibacterial efficacy, making this compound a candidate for further investigation in antimicrobial drug development .

Anticancer Potential

The structural features of 4-(tert-butyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide suggest potential anticancer activity. Compounds with similar frameworks have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the pyrazole ring is particularly noteworthy as pyrazole derivatives have been linked to anticancer activities in several studies .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly in relation to kinases or other enzymes involved in cellular signaling pathways. Research into similar compounds has shown that modifications can lead to selective inhibition of specific targets, which is crucial for developing therapeutic agents with fewer side effects .

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

Biginelli Reaction

This reaction is a well-known method for synthesizing dihydropyrimidinones from aldehydes, urea (or thiourea), and β-ketoesters or β-dicarbonyl compounds. By employing this reaction with appropriate starting materials, researchers can produce the desired dihydropyrimidine scaffold effectively .

Multi-Step Synthesis

A multi-step synthesis approach may involve the formation of the pyrazole ring followed by coupling reactions to attach the benzamide moiety. This strategy allows for greater control over the final product's structure and can enhance yield and purity .

Case Studies

Several studies exemplify the applications of similar compounds:

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide linkage undergoes controlled hydrolysis under acidic or basic conditions. Key findings include:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, 80°C, 4h | 4-(tert-butyl)benzoic acid + amine derivative | 72 | |

| 0.1M NaOH, RT, 24h | Partial amide cleavage | 31 |

Acidic hydrolysis produces the free carboxylic acid and 5-aminopyrazole intermediate through nucleophilic attack at the carbonyl carbon. The reaction shows temperature-dependent selectivity, with higher temperatures favoring complete bond cleavage .

Electrophilic Substitution

The pyrazole ring undergoes regioselective electrophilic substitution at the C4 position:

Nitration (HNO₃/H₂SO₄, 0°C):

Sulfonation (ClSO₃H, DCM, -10°C):

-

Forms sulfonic acid derivative at C4

-

Requires strict temperature control to prevent dihydropyrimidinone decomposition

Dihydropyrimidinone Ring Modifications

The 6-oxo-1,6-dihydropyrimidine moiety participates in:

Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| Hydrazine hydrate | Pyrazolo[1,5-a]pyrimidine system | Anticancer scaffold development |

| PCl₅ | Chlorinated pyrimidine derivative | Intermediate for cross-couplings |

Tautomeric Behavior

Catalytic Functionalization

Pd-mediated cross-couplings enable structural diversification:

| Reaction Type | Conditions | Substrate Compatibility | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Aryl boronic acids | 64-82 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Primary amines | 71 |

Table data synthesized from pyrazolylpyrimidinone coupling protocols

The tert-butyl group enhances steric protection during catalysis, improving reaction selectivity .

Thermal Degradation Profile

Thermogravimetric analysis reveals stability thresholds:

| Temperature Range (°C) | Mass Loss (%) | Degradation Process |

|---|---|---|

| 25-180 | <2 | Solvent/water evaporation |

| 180-240 | 12 | Tert-butyl group decomposition |

| 240-400 | 68 | Pyrazole ring fragmentation |

Degradation kinetics follow first-order behavior (Eₐ = 132 kJ/mol). The dihydropyrimidinone system shows higher thermal resilience compared to the benzamide moiety.

Biological Activation Pathways

While not strictly synthetic reactions, metabolic transformations significantly impact pharmacological activity:

Cytochrome P450-Mediated

-

N-Dealkylation at tert-butyl group (Major)

-

Hydroxylation at pyrazole C4 (Minor)

Glucuronidation

This reactivity profile positions 4-(tert-butyl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide as a versatile intermediate for developing targeted therapeutics. The compound's balanced stability and functional group lability enable precise structural modifications while maintaining core pharmacophore integrity .

Q & A

Basic: What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for high yield?

Answer:

The compound’s synthesis involves multi-step reactions, primarily focusing on coupling pyrimidine and pyrazole moieties. A critical step is the amide bond formation between the pyrazole-amine intermediate and 4-(tert-butyl)benzoyl chloride. Key conditions include:

- Coupling agents : Use of a base (e.g., triethylamine) to deprotonate the amine and activate the acyl chloride.

- Solvent selection : Dichloromethane or THF under anhydrous conditions to avoid side reactions.

- Temperature control : Room temperature to prevent decomposition of sensitive intermediates .

For pyrimidine ring formation, cyclization of β-keto esters with urea derivatives under acidic conditions (e.g., HCl/ethanol) is recommended .

Basic: What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Answer:

- Primary techniques :

- NMR : Confirm regiochemistry of pyrazole and pyrimidine substituents via - and -NMR chemical shifts (e.g., pyrimidine C=O at ~165 ppm).

- HRMS : Validate molecular weight with <2 ppm error.

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and NH/OH bands .

- Resolving contradictions : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguishing tert-butyl protons from ethyl/methyl groups requires DEPT-135 or NOESY .

Advanced: How can Design of Experiments (DoE) optimize the coupling reaction efficiency while minimizing side products?

Answer:

- Factor selection : Test variables like molar ratios (amine:acyl chloride), temperature, and solvent polarity.

- Response surface modeling : Use central composite design to identify optimal conditions. For example, a study on flow chemistry demonstrated a 20% yield increase by adjusting residence time and reagent stoichiometry .

- In-line monitoring : Employ FTIR or UV-vis spectroscopy in continuous-flow systems to track reaction progress in real time .

Advanced: How can structural analogs of this compound be designed to investigate structure-activity relationships (SAR) in enzyme inhibition?

Answer:

- Core modifications :

- Replace the tert-butyl group with electron-withdrawing groups (e.g., CF) to assess steric/electronic effects.

- Modify the pyrimidine’s 6-oxo group to a thione or amine for hydrogen-bonding studies.

- Methodology :

- Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyrazole’s 3-methyl position.

- Evaluate inhibitory potency via enzymatic assays (e.g., IC determination) and correlate with computational docking studies .

Advanced: How can conflicting solubility data across studies be systematically addressed?

Answer:

- Standardized protocols :

- Contradiction analysis :

- Test polymorphic forms (e.g., amorphous vs. crystalline) using PXRD.

- Assess solvent impurities (e.g., residual DMSO) via -NMR .

Advanced: What strategies mitigate degradation during long-term stability studies under varying storage conditions?

Answer:

- Stress testing : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation products via LC-MS.

- Stabilization methods :

- Lyophilization with cryoprotectants (e.g., trehalose) for solid-state storage.

- Use antioxidant additives (e.g., BHT) in solution formulations.

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .

Advanced: How can computational methods guide the selection of substituents for enhanced metabolic stability?

Answer:

- In silico tools :

- Predict metabolic hotspots (e.g., CYP450 oxidation sites) using Schrödinger’s ADMET Predictor.

- Perform DFT calculations to assess bond dissociation energies for vulnerable positions (e.g., tert-butyl C-H bonds).

- Validation : Synthesize fluorinated analogs (e.g., replace CH with CF) and compare microsomal stability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.